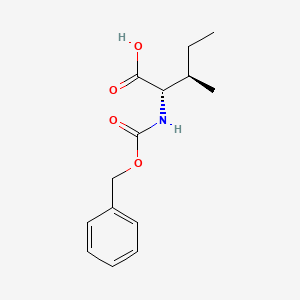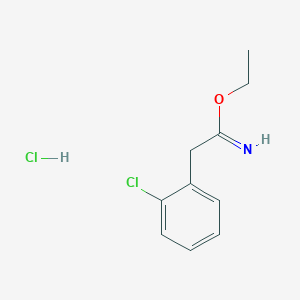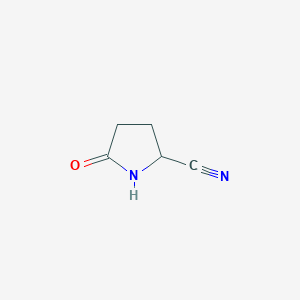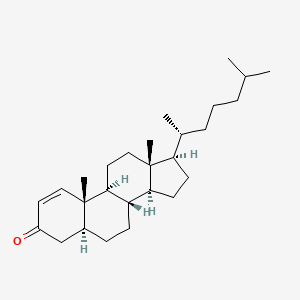![molecular formula C12H10N2O B3329251 4-methoxy-9H-pyrido[3,4-b]indole CAS No. 56666-88-7](/img/structure/B3329251.png)
4-methoxy-9H-pyrido[3,4-b]indole
Vue d'ensemble
Description
4-Methoxy-9H-pyrido[3,4-b]indole is a chemical compound belonging to the class of indole alkaloids. Indole alkaloids are naturally occurring compounds found in various plants and are known for their diverse biological activities
Mécanisme D'action
Target of Action
4-Methoxy-9H-pyrido[3,4-b]indole, also known as a β-carboline alkaloid , primarily targets cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, toxins, and endogenous compounds .
Mode of Action
The compound interacts with its targets by inhibiting the CYP-mediated biotransformation of certain substances . This inhibitory effect results in the prevention of excess metabolism by the CYP enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolic pathway mediated by CYP enzymes . The inhibition of these enzymes can lead to changes in the metabolism of various substances, potentially affecting their downstream effects.
Pharmacokinetics
Its inhibitory effect on cyp enzymes suggests that it may influence the metabolism and bioavailability of substances that are substrates of these enzymes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CYP-mediated metabolism . This can result in altered metabolic profiles of various substances, potentially leading to changes in their biological effects.
Analyse Biochimique
Biochemical Properties
4-methoxy-9H-pyrido[3,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, where it acts as an inhibitor . This inhibition can affect the metabolism of other compounds, leading to altered pharmacokinetics and dynamics. Additionally, this compound has been shown to intercalate with DNA, which can influence gene expression and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has cytotoxic effects on certain cell lines, indicating its potential as an anti-cancer agent . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By intercalating with DNA, this compound can modulate gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of various substrates . The compound also intercalates with DNA, which can disrupt normal DNA replication and transcription processes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its degradation products may also have biological effects . Long-term exposure to the compound in vitro and in vivo can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in clinical settings .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity . Studies have shown that this compound can accumulate in the nucleus, where it interacts with DNA and influences gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-9H-pyrido[3,4-b]indole typically involves the following steps:
Starting Materials: The synthesis often begins with tryptamine or its derivatives as the starting material.
Reaction Conditions: The reaction conditions may include the use of strong bases, such as sodium hydroxide, and heating to facilitate the formation of the indole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives and oxides.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Applications De Recherche Scientifique
4-Methoxy-9H-pyrido[3,4-b]indole has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Harmine: 7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole
Harmane: 9-Methyl-9H-pyrido[3,4-b]indole
Norharmane: 9H-Pyrido[3,4-b]indole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4-methoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-11-7-13-6-10-12(11)8-4-2-3-5-9(8)14-10/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPXPNPMOJVFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=CC=CC=C3NC2=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)








